
3-(3-Methylbutoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Methylbutoxy)propan-1-amine” is a chemical compound with the molecular formula C8H19NO and a molecular weight of 145.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(3-Methylbutoxy)propan-1-amine” consists of a propyl chain with an amine group at one end and a methylbutoxy group at the other .Scientific Research Applications
Chemical Synthesis and Material Applications
3-(3-Methylbutoxy)propan-1-amine, while not directly mentioned in the literature, is part of a broader class of compounds known for their roles in chemical synthesis and the development of materials. Its structural features suggest potential applications similar to those of related compounds, such as amine-functionalized materials and organic syntheses intermediates.
Amine-functionalized Metal–Organic Frameworks (MOFs) Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for their applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks show promise in gas separation and catalysis, highlighting the importance of amine-functionalized compounds in environmental and sustainable technologies (Lin, Kong, & Chen, 2016).
Adhesive Biomedical Applications Inspired by mussel adhesive proteins, the development of bio-inspired adhesive materials such as catechol-conjugated chitosan showcases the role of amine and catechol functionalities in creating wet-resistant adhesives for biomedical applications. These materials demonstrate significant potential in wound healing, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).
Plasma Methods for Biomolecule Immobilization Plasma methods for generating chemically reactive surfaces for biomolecule immobilization indicate the utility of amine surfaces in bio-interface applications. These surfaces facilitate the covalent immobilization of biologically active molecules, contributing to advances in cell colonization and bio-specific interfacial responses (Siow, Britcher, Kumar, & Griesser, 2006).
Degradation of Nitrogen-containing Compounds Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, highlighting the significance of understanding amine chemistry for environmental remediation. AOPs offer a way to address the recalcitrant nature of these compounds, improving water treatment technologies (Bhat & Gogate, 2021).
Biogenic Amine Production and Food Safety The role of microorganisms in producing biogenic amines through the decarboxylation of amino acids is crucial in food science, affecting food safety and quality. Understanding the microbial pathways for biogenic amine production can help in developing strategies to control their levels in food products, ensuring consumer safety (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-methylbutoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2)4-7-10-6-3-5-9/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMUWHNIWFMBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutoxy)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)
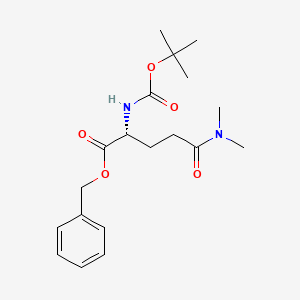

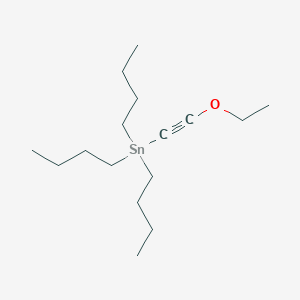

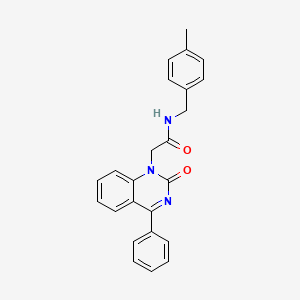
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)
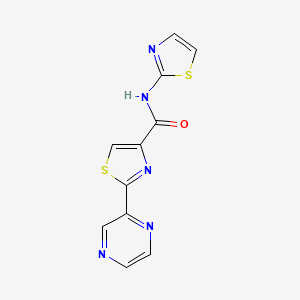
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)
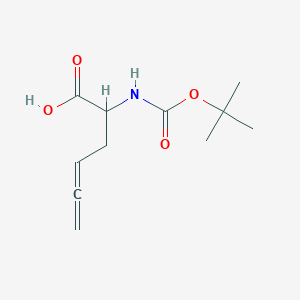
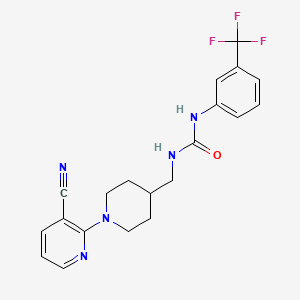

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)